Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate
Description
Properties
IUPAC Name |
ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO5/c1-4-18-13(16)8(2)19-12-6-10(14)9(7-15)5-11(12)17-3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGLUXRIPPVUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C(=C1)Cl)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Phenolic Intermediates
Principle : A phenol derivative is alkylated with ethyl 2-bromopropanoate under basic conditions.
Procedure :
- Intermediate Synthesis :
- Start with 2-methoxy-5-chloro-4-hydroxybenzaldehyde (synthesized via Vilsmeier-Haack formylation of 2-methoxy-5-chlorophenol).
- Formylation : Treat 2-methoxy-5-chlorophenol with POCl₃ and DMF to introduce the formyl group at position 41.
- Alkylation :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–95%4 |
| Purity (HPLC) | >98.5%5 |
| Reaction Time | 10–15 hours6 |
Phase-Transfer Catalyzed Coupling
Principle : Enhance reaction efficiency using phase-transfer catalysts (PTCs).
Procedure :
- Salinization :
- Mix 5-chloro-4-formyl-2-methoxyphenol with NaOH and tetrabutylammonium bromide (TBAB) in xylene7.
- Stepwise Alkylation :
Advantages :
Oxidative Functionalization
Principle : Introduce the formyl group post-alkylation via oxidation.
Procedure :
- Synthesize Ethyl 2-(5-chloro-2-methoxy-4-methylphenoxy)propanoate :
- Alkylate 2-methoxy-5-chloro-4-methylphenol with ethyl 2-bromopropanoate12.
- Oxidation :
Challenges :
- Over-oxidation to carboxylic acid requires careful stoichiometry15.
Comparative Analysis of Methods
| Method | Yield | Purity | Byproducts | Scalability |
|---|---|---|---|---|
| Alkylation | 78–95% | >98.5% | <5% | High |
| Phase-Transfer | 82–90% | >97% | <3% | Moderate |
| Oxidative | 65–75% | 90–95% | 10–15% | Low |
Critical Reaction Parameters
- Temperature : Optimal at 60–80°C for alkylation; higher temperatures risk decomposition1617.
- Solvent Choice : Xylene or acetone improves solubility of phenolic intermediates18.
- Catalyst Load : 0.1–2.5 wt% TBAB maximizes yield19.
Industrial-Scale Considerations
- Cost Efficiency : Phase-transfer catalysis reduces solvent use by 30% compared to traditional methods20.
- Safety : Avoid chlorinated solvents (e.g., CH₂Cl₂) due to toxicity; prefer ethyl acetate or acetone2122.
-
CN102249922A (Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate). ↩
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CN102249922A (Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate). ↩
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CN102249922A (Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate). ↩
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CN102249922A (Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate). ↩
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CN102249922A (Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate). ↩
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CN102249922A (Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate). ↩
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CN112321428A (Synthesis method of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate). ↩
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CN112321428A (Synthesis method of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate). ↩
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CN112321428A (Synthesis method of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate). ↩
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CN112321428A (Synthesis method of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate). ↩
-
CN112321428A (Synthesis method of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate). ↩
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CN112321428A (Synthesis method of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate). ↩
-
CN112321428A (Synthesis method of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate). ↩
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CN112321428A (Synthesis method of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate). ↩
-
CN112321428A (Synthesis method of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate). ↩
-
CN112321428A (Synthesis method of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate). ↩
-
CN112321428A (Synthesis method of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate). ↩
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CN112321428A (Synthesis method of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate). ↩
-
WO2012032528A2 (Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate). ↩
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EP0021453A2 (2-Chloro-5-trichloromethylpyridine synthesis). ↩
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EP0021453A2 (2-Chloro-5-trichloromethylpyridine synthesis). ↩
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EP0021453A2 (2-Chloro-5-trichloromethylpyridine synthesis). ↩
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(5-chloro-4-carboxy-2-methoxyphenoxy)propanoic acid.
Reduction: 2-(5-chloro-4-hydroxymethyl-2-methoxyphenoxy)propanoate.
Substitution: 2-(5-substituted-4-formyl-2-methoxyphenoxy)propanoate.
Scientific Research Applications
Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate
- Key Difference : Bromine (Br) replaces chlorine (Cl) at the 5-position.
- Molecular Weight : 331.16 g/mol vs. 296.7 g/mol for the chloro analogue .
2.1.2 Fenoxaprop-ethyl (Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate)
- Key Difference : A benzoxazolyl group replaces the formyl and chloro substituents.
- Application: Fenoxaprop-ethyl is a commercial herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses .
- Functional Group Impact : The benzoxazolyl group enhances stability against hydrolysis compared to the formyl group, which may render the target compound more reactive but less stable in aqueous environments.
2.1.3 Quizalofop-ethyl (Ethyl 2-(4-(6-chloro-quinoxalin-2-yl-oxy)phenoxy)propanoate)
- Key Difference: A quinoxaline moiety replaces the formyl group.
- Application: Used as a selective herbicide. The quinoxaline group facilitates strong π-π stacking interactions with biological targets, whereas the formyl group in the target compound may prioritize electrophilic reactivity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Key Substituents |
|---|---|---|---|
| Target Compound | 296.7 | ~2.8 | 5-Cl, 4-CHO, 2-OCH₃ |
| Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate | 331.16 | ~3.1 | 5-Br, 4-CHO, 2-OCH₃ |
| Fenoxaprop-ethyl | 361.8 | ~4.2 | Benzoxazolyl, 6-Cl |
| Quizalofop-ethyl | 372.8 | ~3.9 | Quinoxaline, 6-Cl |
*LogP estimated using fragment-based methods.
- Thermal Stability: The formyl group may reduce thermal stability compared to benzoxazolyl or quinoxaline derivatives, as aldehydes are prone to oxidation .
Spectroscopic Data
Biological Activity
Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group, a formyl group, and a methoxy group attached to a phenoxy backbone. Its molecular formula is , with a molecular weight of approximately 270.7 g/mol. The compound's structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution, which may influence its biological activity.
The exact mechanisms of action for this compound are not fully elucidated. However, it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the chloro and formyl groups may enhance its reactivity and ability to modulate biological processes.
Pharmacological Properties
Research indicates that this compound may possess several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in cellular models.
- Enzyme Interaction : It is employed in studies focusing on enzyme interactions and inhibition, which could lead to the development of new therapeutic agents.
Toxicological Profile
The toxicological assessment of this compound reveals important safety considerations:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study conducted in vitro demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics used in clinical settings.
- Anti-inflammatory Research : In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
- Enzyme Inhibition Studies : Research focusing on enzyme kinetics revealed that the compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial for drug design.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-(4-formyl-2-methoxyphenoxy)propanoate | Lacks chlorine; different reactivity | Lower antimicrobial activity |
| Ethyl 2-(5-chloro-2-methoxyphenoxy)propanoate | Lacks formyl group; altered properties | Reduced enzyme inhibition |
This comparison highlights that the presence of both the chloro and formyl groups in this compound may contribute significantly to its unique biological activities compared to structurally related compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Williamson ether synthesis , reacting 5-chloro-4-formyl-2-methoxyphenol with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) under reflux in acetone or ethanol. Key parameters include:
- Temperature : Reflux (~60–80°C) to ensure reaction completion.
- Base Selection : Potassium carbonate is preferred for its mild nucleophilicity and solubility in polar aprotic solvents .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Key signals include the formyl proton at δ ~9.8–10.0 ppm, methoxy group at δ ~3.8–4.0 ppm, and ester methylene at δ ~4.1–4.3 ppm (quartet). Aromatic protons from the substituted phenol ring appear as a multiplet in δ 6.5–7.5 ppm .
- FTIR : Peaks at ~1720 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (formyl C=O), and ~1250 cm⁻¹ (C-O-C ether stretch) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z corresponding to C₁₃H₁₃ClO₅.
Q. What are the potential biological applications of this compound based on structural analogs?
- Methodological Answer : Structural analogs with chloro, formyl, and methoxy substituents exhibit antioxidant and anticancer activities. For example:
- Chloro groups enhance electrophilicity, facilitating interactions with cellular targets like DNA or enzymes .
- Formyl groups can act as Michael acceptors, enabling covalent binding to thiol-containing proteins .
- Preliminary assays (e.g., MTT for cytotoxicity, DPPH for radical scavenging) are recommended to validate activity .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved in the synthesis of this compound?
- Methodological Answer : Contradictions often arise from:
- Solvent Polarity : Acetone (polar aprotic) may favor SN2 mechanisms, while ethanol (protic) could slow reaction rates. Compare yields under both conditions .
- Impurity Profiles : Use HPLC-PDA to identify by-products (e.g., unreacted phenol or ester hydrolysis products). Adjust stoichiometry or reaction time accordingly .
- Design of Experiments (DoE) : Apply factorial design to test variables (base concentration, temperature) and identify optimal parameters .
Q. What computational tools can predict the electronic effects of substituents on this compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Software: Gaussian or ORCA.
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for electrophilic attack (e.g., formyl group) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with experimental bioactivity data .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) at 25–40°C. Monitor degradation via HPLC. Esters hydrolyze rapidly under alkaline conditions (pH >10) to form carboxylic acids .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature. Store samples in anhydrous environments at –20°C to minimize ester hydrolysis .
Q. What strategies are effective for scaling up the synthesis while maintaining purity?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces side reactions by precise control of residence time and temperature.
- Crystallization Optimization : Use mixed solvents (e.g., ethyl acetate/hexane) to enhance crystal purity and yield .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
Methodological Notes
- Synthesis Troubleshooting : If low yields persist, consider alternative coupling reagents (e.g., Mitsunobu conditions for sterically hindered substrates) .
- Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .
- Data Reproducibility : Document solvent batch numbers and humidity levels, as trace water can hydrolyze esters during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
